molecular formula C17H25NO2 B13939412 tert-Butyl 5-methyl-2-phenylpiperidine-1-carboxylate

tert-Butyl 5-methyl-2-phenylpiperidine-1-carboxylate

Cat. No.: B13939412
M. Wt: 275.4 g/mol
InChI Key: IZIZMDVGFOCXDZ-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 5-methyl-2-phenyl-1-piperidinecarboxylate is a chemical compound with a complex structure that includes a piperidine ring, a phenyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 5-methyl-2-phenyl-1-piperidinecarboxylate typically involves the reaction of 5-methyl-2-phenyl-1-piperidinecarboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 5-methyl-2-phenyl-1-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,1-Dimethylethyl 5-methyl-2-phenyl-1-piperidinecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 5-methyl-2-phenyl-1-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethylethyl 4-cyano-1-piperidinecarboxylate
  • 1,1-Dimethylethyl 4-hydroxy-1-piperidinecarboxylate

Uniqueness

1,1-Dimethylethyl 5-methyl-2-phenyl-1-piperidinecarboxylate is unique due to the presence of both a phenyl group and a tert-butyl ester, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in the study of structure-activity relationships in medicinal chemistry.

Properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

tert-butyl 5-methyl-2-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C17H25NO2/c1-13-10-11-15(14-8-6-5-7-9-14)18(12-13)16(19)20-17(2,3)4/h5-9,13,15H,10-12H2,1-4H3

InChI Key

IZIZMDVGFOCXDZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

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